N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
This compound features a 6-chlorobenzo[d]thiazole core linked via a 3-oxopropyl chain to a thiazole ring, which is further substituted with a furan-2-carboxamide group. The benzothiazole moiety, a common pharmacophore in medicinal chemistry, is associated with diverse biological activities, including antitumor, antimicrobial, and kinase inhibition . The thiazole and furan groups contribute to hydrogen bonding and π-π stacking interactions, critical for target engagement. While specific activity data for this compound is unavailable in the provided evidence, its structural features align with known bioactive scaffolds .
Properties
IUPAC Name |
N-[4-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S2/c19-10-3-5-12-14(8-10)28-18(21-12)22-15(24)6-4-11-9-27-17(20-11)23-16(25)13-2-1-7-26-13/h1-3,5,7-9H,4,6H2,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGGMHQEFJTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-chlorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoyl chloride under acidic conditions.
Coupling with thiazole: The 6-chlorobenzo[d]thiazole is then coupled with a thiazole derivative through a nucleophilic substitution reaction.
Attachment of furan-2-carboxamide:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
*Derived structural formula for target compound:
- Benzothiazole : C₇H₄ClNS (6-chloro substitution).
- Thiazole : C₃H₂NS.
- Furan carboxamide: C₅H₄NO₂.
- 3-oxopropyl linker: C₃H₅NO. Total formula (estimated): C₁₈H₁₅ClN₄O₃S₂.
Key Observations:
Substituent Effects :
- The 6-chloro group on the target compound’s benzothiazole increases lipophilicity compared to the 6-methoxy group in the analog from . This may enhance membrane permeability but reduce solubility .
- Piperazine in the compound introduces a basic nitrogen, improving water solubility (as hydrochloride salt) and enabling ionic interactions with targets. The target compound lacks this feature, relying on thiazole rigidity for conformational stability.
Core Heterocycles :
- Thiazole vs. Thiadiazole : The target’s thiazole (5-membered, 1S + 1N) is less electron-deficient than the 1,3,4-thiadiazole (5-membered, 2S + 1N) in . This difference may alter binding to enzymes like cyclooxygenase or kinases .
Linker and Functional Groups :
- The 3-oxopropyl chain in the target compound provides flexibility, whereas the ethyl-piperazine linker in ’s compound adds conformational diversity. The furan carboxamide is conserved across both, suggesting a shared role in hydrogen bonding.
Biological Activity
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, a complex thiazole derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, structure-activity relationship (SAR), and various biological activities as reported in recent literature.
Chemical Structure
The compound's molecular formula is , and its structure includes a furan ring, multiple thiazole moieties, and a chlorobenzothiazole unit. The presence of these functional groups suggests a diverse range of interactions with biological targets.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have synthesized various benzothiazole derivatives to explore their anticancer properties. The SAR analysis indicates that modifications at specific positions on the benzothiazole core significantly influence cytotoxic activity. For instance, compounds with a 6-unsubstituted benzothiazole exhibited superior cytotoxic effects compared to their substituted counterparts .
Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives
| Compound | IC50 (µM) | Structural Features |
|---|---|---|
| 4a | 2.74–5.05 | Unsubstituted benzothiazole |
| 4l | 9.46–15.36 | 6-methyl substitution |
| 4r | 3.85–8.10 | 6-chloro substitution |
Anticancer Activity
The compound has been evaluated against various cancer cell lines, demonstrating promising anticancer properties. For example, derivatives containing the thiazole moiety have shown significant cytotoxicity against breast cancer (MCF7) and non-small cell lung cancer (NCI-H522) with IC50 values as low as 0.06 µM for some derivatives .
Case Study: Anticancer Efficacy
In a comparative study of thiazole derivatives, one compound exhibited an IC50 of 0.06 µM against DHFR, indicating strong potential as an anticancer agent due to its mechanism of inhibiting critical enzymes involved in cancer cell proliferation .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies indicate that thiazole derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5.8 to 93.7 µg/mL against various strains including E. coli and S. aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 93.7 | E. coli |
| Compound B | 62.5 | P. aeruginosa |
| Compound C | 7.8 | C. albicans |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells.
- Antioxidant Properties : Some thiazole derivatives also demonstrate antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
Methodological Answer: The synthesis of structurally similar thiazole derivatives involves multi-step reactions, often starting with condensation of key intermediates. For example:
- Step 1: React 2-aryl-4-(furan-2-ylmethylene)oxazol-5(4H)-one with thiosemicarbazide in ethanol under reflux (6–8 hours) to form thiosemicarbazone intermediates .
- Step 2: Cyclize intermediates with phenacyl bromides in ethanol under reflux (2–3 hours) to construct the thiazole core .
- Optimization: Monitor reaction progress via TLC, and purify via crystallization (ethanol/water, 3:1) to achieve yields >55% . Adjust solvent polarity (e.g., THF for higher boiling points) and stoichiometry of reagents to minimize side products.
Basic Question
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C-NMR: Assign proton environments using DEPT-135 (e.g., furan protons at δ 6.5–7.5 ppm, thiazole carbons at δ 150–160 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
- IR: Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
- Conflict Resolution: Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous HRMS data, repeat analyses in positive/negative ion modes .
Advanced Question
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for anticancer activity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the benzothiazole (e.g., Cl → F), furan (e.g., methyl substitution), or carboxamide groups .
- Biological Assays: Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values to pinpoint activity trends .
- Control Groups: Include reference drugs (e.g., doxorubicin) and inactive analogs to validate specificity. For example, shows that 6-chloro substitution on benzothiazole enhances cytotoxicity by 3-fold compared to unsubstituted analogs .
Advanced Question
Q. What computational approaches are suitable for predicting binding modes with target proteins, and how can docking results be validated experimentally?
Methodological Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β or tubulin. Set grid boxes around active sites (e.g., ATP-binding pocket) .
- Validation:
- In Vitro: Perform enzyme inhibition assays (e.g., kinase activity) for top-scoring docked compounds .
- Mutagenesis: Introduce point mutations in predicted binding residues (e.g., Lys85 in GSK-3β) to test docking accuracy .
- SPR/BLI: Measure binding kinetics (KD) to confirm computational predictions .
Advanced Question
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can refinement software address them?
Methodological Answer:
- Challenges: Poor crystal quality due to flexible propane linker or solvent disorder .
- Solutions:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
- Refinement: Apply SHELXL with restraints for flexible groups (e.g., 3-oxopropyl chain). Use TWIN commands for twinned crystals .
- Validation: Check Rint (<5%) and R-factor convergence (Δ < 0.01 per cycle) .
Advanced Question
Q. How should researchers address contradictory biological data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardization: Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., 48h incubation for MTT) .
- Data Normalization: Report IC50 values relative to internal controls (e.g., cisplatin) and account for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis: Compare results across studies using standardized metrics (e.g., logP, solubility) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
